

Application Notes and Protocols for AS1134900 in Preclinical Research

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Compound of Interest		
Compound Name:	AS1134900	
Cat. No.:	B15142184	Get Quote

Disclaimer: Publicly available scientific literature and patent documents do not contain specific dosage information for **AS1134900** in animal studies. The following application notes and protocols are based on the known biochemical properties of **AS1134900** and general principles for conducting preclinical animal research with novel small molecule inhibitors. Researchers should consider this information as a starting point and must conduct dose-ranging and toxicity studies to determine the appropriate dosage for their specific animal models and experimental goals.

Introduction to AS1134900

AS1134900 is a novel, potent, and selective allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] ME1 is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process. This enzyme plays a crucial role in cellular metabolism, particularly in lipid synthesis and redox homeostasis, and has been identified as a potential therapeutic target in oncology.[1][2]

Biochemical profiling has demonstrated that **AS1134900** is highly selective for ME1 over the mitochondrial isoform, ME2.[1] It acts as an uncompetitive inhibitor with respect to both malate and NADP+, binding to a novel allosteric site on the enzyme.[1][2] While in vitro studies have established its mechanism of action, in vivo efficacy and pharmacokinetic data for **AS1134900** have not been published. Notably, initial assessments indicated that **AS1134900** has limited passive cell permeability, which may impact its bioavailability and in vivo efficacy.[1]



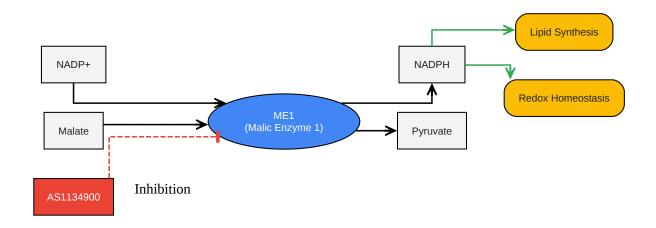
Quantitative Data Summary

As no specific in vivo dosage data for **AS1134900** is available, this section provides its in vitro inhibitory concentration. Researchers should use this as a reference for designing in vivo studies aimed at achieving biologically relevant plasma and tissue concentrations.

Compound	Target	Assay Type	IC50	Reference
AS1134900	ME1	Enzymatic Assay	0.73 μΜ	[1]

Proposed Signaling Pathway

The following diagram illustrates the targeted metabolic pathway of **AS1134900**.



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Diagram 1: AS1134900 Inhibition of the ME1 Pathway.

Experimental Protocols

The following are generalized protocols for conducting initial animal studies with a novel inhibitor like **AS1134900**.

Formulation of AS1134900 for In Vivo Administration



Given that **AS1134900** is a small molecule that may have solubility challenges, a common approach for preclinical formulation is to use a vehicle composed of a mixture of solvents.

Materials:

- AS1134900 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

- Weigh the required amount of **AS1134900** for the desired concentration.
- Dissolve the AS1134900 powder in DMSO. For administration in mice, the final
 concentration of DMSO should ideally be kept below 10% of the total volume to minimize
 toxicity.
- Add PEG300 to the solution and mix thoroughly.
- Add Tween-80 to the solution and mix until a clear solution is obtained.
- Finally, add sterile saline or PBS to reach the final desired volume.
- A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This may need to be optimized based on the solubility and stability of **AS1134900**.
- It is recommended to prepare the formulation fresh before each administration.

Pharmacokinetic (PK) Study in Mice

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of **AS1134900**.



Animal Model:

• 6-8 week old male or female mice (e.g., C57BL/6 or BALB/c).

Protocol:

- Acclimatize animals for at least one week before the study.
- Divide animals into groups for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration.
- For the IV group, administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
- For the PO group, administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
- Collect blood samples (e.g., via tail snip or retro-orbital bleeding) at multiple time points (e.g.,
 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
- Process blood to collect plasma and store at -80°C until analysis.
- Analyze the concentration of AS1134900 in plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

In Vivo Efficacy Study in a Xenograft Model

Based on the proposed application of **AS1134900** in cancer, a xenograft model is a suitable choice for initial efficacy studies.

Animal Model:

 Immunocompromised mice (e.g., nude or NSG mice) are required for implanting human cancer cell lines.

Protocol:

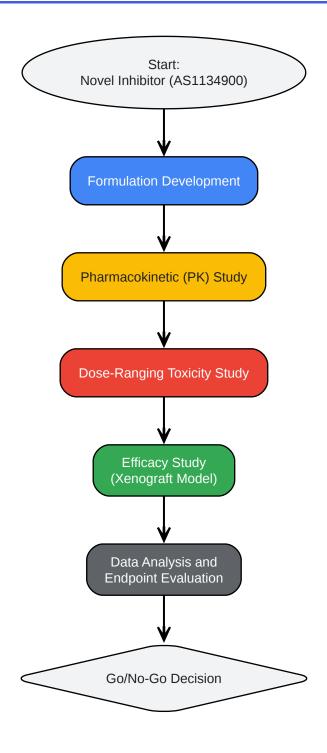


- Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., a pancreatic cancer cell line with ME2 deletion) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into a vehicle control group and one or more **AS1134900** treatment groups.
- Administer the vehicle or AS1134900 at the predetermined dose and schedule (e.g., once daily via oral gavage or intraperitoneal injection).
- Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
- The study endpoint can be when tumors in the control group reach a predetermined maximum size or after a set duration of treatment.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization

The following diagram provides a high-level overview of a typical preclinical workflow for evaluating a novel inhibitor like **AS1134900**.





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Diagram 2: Preclinical Workflow for **AS1134900** Evaluation.

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References

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